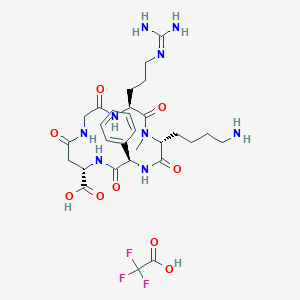

c(phg-isoDGR-(NMe)k) TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5S,8R,11R,14S)-8-(4-aminobutyl)-5-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,16-pentaoxo-11-phenyl-1,4,7,10,13-pentazacyclohexadecane-14-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7.C2HF3O2/c1-36-19(11-5-6-12-28)23(39)35-22(16-8-3-2-4-9-16)24(40)34-18(26(42)43)14-20(37)32-15-21(38)33-17(25(36)41)10-7-13-31-27(29)30;3-2(4,5)1(6)7/h2-4,8-9,17-19,22H,5-7,10-15,28H2,1H3,(H,32,37)(H,33,38)(H,34,40)(H,35,39)(H,42,43)(H4,29,30,31);(H,6,7)/t17-,18-,19+,22+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILAYWYHCAONWQF-DIKLDQRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC(C(=O)NC(CC(=O)NCC(=O)NC(C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](CC(=O)NCC(=O)N[C@H](C1=O)CCCN=C(N)N)C(=O)O)C2=CC=CC=C2)CCCCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42F3N9O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of c(phg-isoDGR-(NMe)k) TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

c(phg-isoDGR-(NMe)k) TFA is a synthetic cyclic peptide that has emerged as a highly potent and selective ligand for the α5β1 integrin. Its primary validated application is in the field of molecular imaging, where it serves as a positron emission tomography (PET) tracer for the visualization and monitoring of α5β1 integrin expression, a key biomarker in various pathological conditions, including cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, associated signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism: Selective Targeting of α5β1 Integrin

The primary mechanism of action of this compound is its high-affinity and selective binding to the α5β1 integrin, a heterodimeric cell surface receptor.[1][2] Integrins are crucial mediators of cell-extracellular matrix (ECM) and cell-cell interactions, playing a pivotal role in cell adhesion, migration, proliferation, and survival. The α5β1 integrin specifically recognizes the Arg-Gly-Asp (RGD) sequence present in ECM proteins like fibronectin.

This compound is a peptidomimetic, meaning it mimics the natural binding motif of α5β1 integrin ligands. The 'isoDGR' sequence within the peptide is a key recognition motif. The N-methylation of the lysine (B10760008) residue enhances its selectivity for the α5β1 subtype over other RGD-binding integrins.

While the primary application of this compound has been as an imaging agent, its high binding affinity suggests it acts as a competitive antagonist. By occupying the ligand-binding site of α5β1 integrin, it can block the binding of natural ligands like fibronectin, thereby potentially inhibiting downstream signaling pathways that are dependent on this interaction.

Downstream Signaling Pathways

The binding of a ligand to α5β1 integrin can trigger a cascade of intracellular signaling events, collectively known as "outside-in" signaling. While the specific downstream effects of this compound as a potential antagonist are a subject for further investigation, the canonical signaling pathways initiated by α5β1 integrin activation are well-documented. Antagonism by this compound would be expected to inhibit these pathways.

Key signaling pathways associated with α5β1 integrin include:

-

Focal Adhesion Kinase (FAK) Pathway: Upon ligand binding and integrin clustering, FAK is recruited to the cytoplasmic tail of the β-subunit and undergoes autophosphorylation. This creates a docking site for Src family kinases, leading to the activation of downstream pathways like the MAPK/ERK and PI3K/AKT cascades.

-

PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth. Its activation downstream of α5β1 integrin can protect cells from apoptosis.

-

MAPK/ERK Pathway: This pathway is a central regulator of gene expression, cell proliferation, and differentiation.

-

Wnt/β-catenin Pathway: Cross-talk between integrin signaling and the Wnt/β-catenin pathway has been observed, influencing cell-cell adhesion and gene transcription.

The presumed antagonistic action of this compound would involve the inhibition of these pathways by preventing the initial ligand-integrin interaction that triggers FAK autophosphorylation.

Quantitative Data

The potency and selectivity of this compound have been quantified through competitive binding assays.

| Parameter | Value | Target | Reference |

| IC50 | 2.9 nM | α5β1 Integrin | [1][2] |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of the ligand required to inhibit 50% of the specific binding of a radiolabeled ligand.

Experimental Protocols

The characterization of this compound involves several key experimental procedures.

Competitive Binding Assay (IC50 Determination)

This assay is performed to determine the concentration of this compound that inhibits 50% of the binding of a known radiolabeled ligand to the α5β1 integrin.

Workflow:

Figure 1. Workflow for a competitive binding assay.

In Vivo PET Imaging

For its application as an imaging agent, c(phg-isoDGR-(NMe)k) is trimerized with a chelator, such as TRAP, and radiolabeled with a positron-emitting radionuclide (e.g., Gallium-68).[1]

Workflow:

References

An In-Depth Technical Guide to c(phg-isoDGR-(NMe)k) TFA: A Selective α5β1-Integrin Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

c(phg-isoDGR-(NMe)k) TFA is a potent and selective cyclic peptide ligand for α5β1 integrin, a cell surface receptor implicated in tumor angiogenesis and metastasis. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its application as a positron emission tomography (PET) imaging agent. Detailed experimental protocols for its synthesis, in vitro binding assays, and in vivo imaging are presented, along with a summary of its binding affinity and selectivity. Furthermore, the downstream signaling pathway of α5β1 integrin is illustrated to provide context for its biological function and therapeutic potential.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in various physiological and pathological processes, including cancer progression. The α5β1 integrin subtype, in particular, has emerged as a promising target for cancer diagnosis and therapy due to its overexpression on tumor neovasculature and various cancer cells. The development of selective ligands for α5β1 is therefore of significant interest for targeted drug delivery and molecular imaging.

This compound is a novel cyclic peptide developed through N-methylation of the isoDGR motif, which has been shown to exhibit high affinity and selectivity for α5β1 integrin.[1] Its trifluoroacetate (B77799) (TFA) salt form is a stable and soluble compound suitable for research and preclinical development. A key application of this ligand is in the non-invasive in vivo visualization of α5β1 integrin expression using PET imaging, which can aid in cancer diagnosis, staging, and monitoring of therapeutic response.[1]

Chemical Properties and Data

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | cyclo(phenylglycyl-isoaspartyl-glycyl-arginyl-(N-methyl)lysyl) trifluoroacetate |

| Molecular Formula | C₂₉H₄₂F₃N₉O₉ |

| Molecular Weight | 717.69 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C in a dry, dark place |

Mechanism of Action: α5β1-Integrin Binding and Signaling

c(phg-isoDGR-(NMe)k) acts as a competitive antagonist of the α5β1 integrin. The isoDGR motif within the cyclic peptide structure mimics the natural RGD (arginine-glycine-aspartic acid) binding motif found in extracellular matrix proteins like fibronectin, allowing it to bind to the ligand-binding pocket of the α5β1 integrin.[1]

Upon binding of its natural ligands, α5β1 integrin activates downstream signaling pathways that promote cell survival, proliferation, migration, and angiogenesis. The primary signaling cascade initiated by α5β1 integrin involves the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases.[2][3] This leads to the subsequent activation of several downstream pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which collectively regulate various cellular processes critical for tumor progression.[2][3][4]

Quantitative Data: Binding Affinity and Selectivity

The binding affinity of c(phg-isoDGR-(NMe)k) for α5β1 integrin was determined using a competitive displacement assay. The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the ligand required to inhibit 50% of the binding of a known radiolabeled ligand, is a measure of its binding affinity. The selectivity of the compound was assessed by determining its IC₅₀ values for other related integrin subtypes.

| Integrin Subtype | IC₅₀ (nM) |

| α5β1 | 2.9 [1] |

| αvβ3 | >1000 |

| αvβ5 | >1000 |

| αvβ6 | >1000 |

| αIIbβ3 | >1000 |

Data for other integrins are based on the high selectivity reported in the primary literature and may not represent exact experimental values.

Experimental Protocols

Solid-Phase Peptide Synthesis

The cyclic peptide c(phg-isoDGR-(NMe)k) is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.

Materials:

-

Fmoc-protected amino acids

-

Rink amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine (B6355638) in dimethylformamide (DMF)

-

Cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water)

-

Solvents (DMF, dichloromethane (B109758) (DCM), diethyl ether)

Protocol:

-

Resin Swelling: Swell the Rink amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin using a coupling agent like HBTU/HOBt in the presence of DIPEA.

-

N-Methylation: Perform on-resin N-methylation of the lysine (B10760008) residue.

-

Cleavage and Deprotection: Cleave the linear peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

-

Cyclization: Perform head-to-tail cyclization of the deprotected linear peptide in solution.

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide to obtain the final product as a TFA salt.

In Vitro Competitive Binding Assay

The binding affinity of c(phg-isoDGR-(NMe)k) for α5β1 integrin is determined using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Purified human α5β1 integrin

-

Fibronectin (natural ligand)

-

Biotinylated anti-integrin antibody

-

Streptavidin-horseradish peroxidase (HRP)

-

TMB substrate

-

96-well microtiter plates

-

c(phg-isoDGR-(NMe)k) at various concentrations

Protocol:

-

Coating: Coat the wells of a 96-well plate with fibronectin.

-

Blocking: Block non-specific binding sites with a suitable blocking buffer.

-

Competition: Add a constant concentration of α5β1 integrin and varying concentrations of c(phg-isoDGR-(NMe)k) to the wells.

-

Incubation: Incubate to allow for competitive binding.

-

Detection: Add a biotinylated anti-integrin antibody, followed by streptavidin-HRP.

-

Development: Add TMB substrate and stop the reaction.

-

Measurement: Read the absorbance at 450 nm.

-

Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the competitor concentration.

In Vivo PET Imaging

For in vivo imaging, c(phg-isoDGR-(NMe)k) is trimerized and conjugated to a chelator, such as TRAP, and radiolabeled with Gallium-68 (⁶⁸Ga).

Materials:

-

⁶⁸Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃

-

Tumor-bearing animal model (e.g., M21 human melanoma xenografts in nude mice)

-

PET/CT scanner

-

Anesthesia

Protocol:

-

Radiolabeling: Label the TRAP-conjugated peptide with ⁶⁸Ga.

-

Animal Preparation: Anesthetize the tumor-bearing mouse.

-

Tracer Administration: Inject a defined dose of ⁶⁸Ga-TRAP-(c(phg-isoDGR-(NMe)k))₃ intravenously.

-

PET/CT Imaging: Acquire dynamic or static PET scans at specific time points post-injection. A CT scan is performed for anatomical co-registration.

-

Image Analysis: Reconstruct the PET images and perform region-of-interest (ROI) analysis to quantify tracer uptake in the tumor and other organs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

This compound is a highly selective and potent ligand for α5β1 integrin with significant potential in the field of oncology. Its ability to be radiolabeled and used for PET imaging allows for the non-invasive monitoring of α5β1 integrin expression, which can provide valuable diagnostic and prognostic information. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound for their studies. Further investigation into the therapeutic applications of c(phg-isoDGR-(NMe)k), either as a standalone agent or as a targeting moiety for drug delivery, is warranted.

References

An In-depth Technical Guide to c(phg-isoDG-R-(NMe)k) TFA: Structure, Synthesis, and Biological Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cyclic peptide c(phg-isoDGR-(NMe)k) as its trifluoroacetic acid (TFA) salt, a potent and selective ligand for α5β1 integrin. The document details its chemical structure, a step-by-step synthesis protocol, and key analytical and biological data. Furthermore, it visualizes the associated α5β1 integrin signaling pathway and the experimental workflow for its application in positron emission tomography (PET) imaging, offering a valuable resource for researchers in oncology, medicinal chemistry, and molecular imaging.

Chemical Structure and Properties

The compound c(phg-isoDGR-(NMe)k) TFA is a cyclic pentapeptide featuring a phenylglycine (phg), an iso-aspartyl-glycyl-arginyl (isoDGR) motif, and an N-methylated lysine (B10760008) ((NMe)k). The TFA salt form is common for purified peptides.

| Property | Value |

| Molecular Formula | C29H42F3N9O9 |

| Molecular Weight | 717.69 g/mol |

| Canonical SMILES | O=C(CNC(C--INVALID-LINK--NC(--INVALID-LINK--NC([C@H]2CCCCN)=O)=O)=O)N--INVALID-LINK--C(N2C)=O.OC(C(F)(F)F)=O |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound involves a multi-step process including solid-phase peptide synthesis (SPPS) of the linear precursor, on-resin N-methylation, cyclization, and subsequent purification. The following protocol is a detailed methodology for its synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

Materials:

-

Fmoc-Lys(Mtt)-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Gly-OH

-

Fmoc-D-Asp(OAll)-OH

-

Fmoc-Phg-OH

-

2-Chlorotrityl chloride resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Loading: Swell 2-chlorotrityl chloride resin in DCM. Add Fmoc-Lys(Mtt)-OH and N,N-diisopropylethylamine (DIPEA) and react for 2 hours. Cap the remaining reactive sites with methanol (B129727).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group.

-

Amino Acid Coupling: Sequentially couple the following amino acids using DIC and OxymaPure as coupling agents in DMF: Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-D-Asp(OAll)-OH, and Fmoc-Phg-OH. Monitor the completion of each coupling reaction using a Kaiser test.

-

Allyl Deprotection: Remove the allyl protecting group from the aspartate residue using Pd(PPh3)4 and PhSiH3 in DCM.

-

Side-Chain Deprotection (Mtt): Remove the Mtt protecting group from the lysine residue using 1% TFA in DCM.

Experimental Protocol: On-Resin N-methylation and Cyclization

Materials:

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Methanol

-

Thiophenol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

-

DIPEA

Procedure:

-

Sulfonamide Formation: React the deprotected lysine side-chain amine with o-NBS-Cl and collidine in N-methyl-2-pyrrolidone (NMP).

-

N-Methylation (Mitsunobu Reaction): Treat the resin with PPh3, DIAD (or DEAD), and methanol in a mixture of tetrahydrofuran (B95107) (THF) and DCM.

-

Sulfonamide Cleavage: Remove the o-NBS group with thiophenol and DBU in DMF.

-

On-Resin Cyclization: Cyclize the peptide on-resin using PyBOP and DIPEA in DMF.

Experimental Protocol: Cleavage and Purification

Materials:

-

Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

-

Cold diethyl ether

-

Acetonitrile (ACN)

-

Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

Procedure:

-

Cleavage from Resin: Treat the resin with the cleavage cocktail for 2-3 hours.

-

Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

Purification: Purify the crude peptide by preparative RP-HPLC using a water/ACN gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white powder.

Analytical Data

The identity and purity of the synthesized this compound are confirmed by HPLC and mass spectrometry.

| Analytical Method | Results |

| RP-HPLC Purity | >95% |

| Mass Spectrometry (ESI+) | [M+H]+ calculated: 604.32, found: 604.3 |

Biological Activity

c(phg-isoDGR-(NMe)k) is a highly potent and selective inhibitor of the α5β1 integrin.

| Parameter | Value | Reference |

| IC50 (α5β1 integrin) | 2.9 nM | [1] |

Signaling Pathway and Experimental Workflow

α5β1 Integrin Signaling Pathway

The binding of c(phg-isoDGR-(NMe)k) to α5β1 integrin on the cell surface can modulate downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival. The following diagram illustrates a simplified representation of the α5β1 integrin signaling cascade.

Experimental Workflow for PET Imaging

c(phg-isoDGR-(NMe)k) can be trimerized and chelated for radiolabeling, for instance with Gallium-68 (⁶⁸Ga), to be used as a PET imaging agent for the in vivo visualization of α5β1 integrin expression, which is often upregulated in tumor neovasculature. The following diagram outlines the typical preclinical workflow.

Conclusion

This compound is a valuable research tool for studying the role of α5β1 integrin in various physiological and pathological processes, particularly in cancer. Its high potency and selectivity, combined with the feasibility of radiolabeling for in vivo imaging, make it a promising candidate for the development of targeted diagnostics and therapeutics. This guide provides the foundational technical information required for its synthesis and application in a research setting.

References

Technical Guide: c(phg-isoDCR-(NMe)k) TFA and its High-Affinity Binding to α5β1 Integrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins, a family of heterodimeric transmembrane receptors, are pivotal in cell-matrix and cell-cell adhesion, orchestrating a variety of cellular processes including migration, proliferation, differentiation, and survival. The α5β1 integrin, a key receptor for the extracellular matrix protein fibronectin, has emerged as a significant target in various pathological conditions, notably in oncology and inflammatory diseases. The development of selective ligands for α5β1 is therefore of paramount interest for both diagnostic and therapeutic applications. This technical guide focuses on the cyclic peptide c(phg-isoDGR-(NMe)k) TFA, a potent and selective ligand for α5β1 integrin, providing an in-depth overview of its binding affinity, the experimental methodologies used for its characterization, and the associated signaling pathways.

Binding Affinity of c(phg-isoDCR-(NMe)k) TFA for α5β1 Integrin

The cyclic peptide this compound has been identified as a highly potent and selective ligand for the α5β1 integrin. Through N-methylation of the isoDGR peptide sequence, researchers have successfully enhanced its selectivity for the α5β1 subtype.[1][2]

Quantitative Binding Data

The binding affinity of this compound for α5β1 integrin has been quantified, demonstrating its high potency. The key inhibitory concentration (IC50) value is summarized in the table below.

| Compound | Target | IC50 (nM) | Reference |

| This compound | α5β1 Integrin | 2.9 | [Kapp TG, et al. J Med Chem. 2018][3][4][5][6][7] |

This low nanomolar IC50 value underscores the strong binding interaction between the compound and the α5β1 integrin, making it a valuable tool for further research and potential therapeutic development.

Experimental Protocols

The determination of the binding affinity of ligands such as this compound for integrin receptors is typically achieved through competitive binding assays. While the specific details from the primary study by Kapp et al. are proprietary, a general and widely accepted methodology for a solid-phase competitive binding assay is outlined below. This protocol is representative of the techniques used to derive the IC50 values for high-affinity integrin ligands.

Solid-Phase Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known, labeled ligand for binding to the purified integrin receptor coated on a microplate.

Materials:

-

Purified human α5β1 integrin

-

Biotinylated fibronectin or a biotinylated small molecule α5β1 ligand (as the labeled ligand)

-

This compound (as the competitor)

-

High-binding 96-well microplates

-

Blocking buffer (e.g., 1% BSA in Tris-buffered saline)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM MnCl2, pH 7.4)

-

Streptavidin-HRP (Horseradish Peroxidase)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Protocol:

-

Coating: Microplate wells are coated with purified α5β1 integrin (typically 1-2 μg/mL in a suitable buffer) and incubated overnight at 4°C.

-

Washing and Blocking: The wells are washed to remove unbound integrin and then blocked with a blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.

-

Competition: A fixed concentration of the biotinylated ligand is added to the wells along with varying concentrations of the test compound (this compound). The plate is then incubated for a defined period (e.g., 1-3 hours) at room temperature to allow for competitive binding.

-

Detection: After incubation, the wells are washed to remove unbound reagents. Streptavidin-HRP is then added to each well and incubated for 1 hour at room temperature. This enzyme conjugate will bind to the biotinylated ligand that is bound to the integrin.

-

Signal Generation: Following another wash step, the TMB substrate is added. The HRP enzyme catalyzes the conversion of TMB, resulting in a colorimetric signal.

-

Measurement: The reaction is stopped by the addition of a stop solution, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the binding of the labeled ligand, is then calculated using a suitable sigmoidal dose-response curve fitting model.

α5β1 Integrin Signaling Pathway

Upon binding of a ligand such as fibronectin or a potent mimetic like this compound, α5β1 integrin undergoes a conformational change, leading to the activation of intracellular signaling cascades. This "outside-in" signaling regulates a multitude of cellular functions. A simplified representation of the canonical α5β1 integrin signaling pathway is depicted below.

Binding of the ligand to α5β1 integrin leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases. This initial step triggers downstream signaling through several key pathways, including the MAPK/ERK and PI3K/AKT pathways, which are central regulators of cell survival, proliferation, and migration.

Conclusion

This compound stands out as a potent and selective ligand for α5β1 integrin, characterized by a low nanomolar IC50 value. The experimental protocols for determining such binding affinities, primarily competitive binding assays, are well-established and robust. The high affinity and selectivity of this compound make it an invaluable molecular probe for investigating α5β1 integrin function and a promising candidate for the development of novel diagnostic and therapeutic agents targeting pathologies where α5β1 is dysregulated. The elucidation of the downstream signaling pathways activated by this ligand will further enhance our understanding of α5β1-mediated cellular processes and its role in disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The Roles of Integrin α5β1 in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays | Springer Nature Experiments [experiments.springernature.com]

- 6. Overview: assays for studying integrin-dependent cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Selectivity Profile of c(phg-isoDGR-(NMe)k) TFA Over Other Integrins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the integrin selectivity profile of the cyclic peptide c(phg-isoDGR-(NMe)k) TFA. The document focuses on its high affinity for the α5β1 integrin and summarizes its binding characteristics against other key integrin subtypes. Detailed experimental protocols for assessing integrin binding affinity are provided, alongside diagrams of the associated signaling pathways to offer a complete picture for researchers in drug discovery and development.

Introduction

Integrins are a family of heterodimeric transmembrane receptors that play a crucial role in cell adhesion, signaling, and migration. Their involvement in various pathological processes, including cancer progression and angiogenesis, has made them attractive targets for therapeutic intervention. The Arg-Gly-Asp (RGD) sequence is a well-known recognition motif for many integrins. The synthetic peptide c(phg-isoDGR-(NMe)k) is a potent and selective ligand for the α5β1 integrin, a key player in tumor angiogenesis and metastasis.[1][2] This guide delves into the specifics of its selectivity and the methodologies used to determine it.

Selectivity Profile of this compound

The cyclic peptide c(phg-isoDGR-(NMe)k) has been identified as a highly potent and selective inhibitor of the α5β1 integrin. Through N-methylation, the biselective α5β1/αvβ6 peptide c(phg-isoDGR-k) was converted into a ligand with a significantly improved selectivity profile for α5β1.[1]

Quantitative Binding Affinity Data

The primary quantitative measure of the binding affinity of c(phg-isoDGR-(NMe)k) is its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the ligand required to inhibit 50% of the specific binding of a natural ligand to its receptor.

| Integrin Subtype | IC50 (nM) | Reference |

| α5β1 | 2.9 | [2][3] |

| αvβ3 | Data not available in public search results | |

| αvβ5 | Data not available in public search results | |

| αvβ6 | Data not available in public search results | |

| αIIbβ3 | Data not available in public search results |

Note: While the compound is described as "selective," the specific IC50 values for other integrins from the primary reference (Kapp et al., J Med Chem 2018) were not available in the performed searches.

Experimental Protocols

The determination of the binding affinity of ligands like c(phg-isoDGR-(NMe)k) to various integrin subtypes is typically achieved through competitive solid-phase binding assays.

Solid-Phase Integrin Binding Assay

This assay measures the ability of a test compound to compete with a known ligand for binding to a purified integrin receptor.

Materials:

-

Purified human integrin receptors (α5β1, αvβ3, αvβ5, αvβ6, αIIbβ3)

-

Natural ligands (e.g., fibronectin for α5β1, vitronectin for αvβ3 and αvβ5)

-

96-well microtiter plates

-

Biotinylated secondary antibodies

-

Streptavidin-peroxidase conjugate

-

Substrate for peroxidase (e.g., TMB)

-

Wash buffers (e.g., TBS with Ca2+/Mg2+)

-

Blocking buffer (e.g., BSA in wash buffer)

-

Test compound: this compound

Procedure:

-

Coating: 96-well plates are coated with the specific natural ligand for each integrin subtype and incubated overnight at 4°C.

-

Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer for 1-2 hours at room temperature.

-

Competition: A fixed concentration of the purified integrin receptor is pre-incubated with varying concentrations of the test compound, this compound. This mixture is then added to the ligand-coated wells and incubated for 1-3 hours at room temperature.

-

Detection: The plates are washed to remove unbound integrin. The amount of bound integrin is detected using a primary antibody specific for the integrin, followed by a biotinylated secondary antibody and a streptavidin-peroxidase conjugate.

-

Signal Generation: A chromogenic substrate is added, and the absorbance is measured using a plate reader.

-

Data Analysis: The absorbance values are plotted against the logarithm of the test compound concentration. The IC50 value is determined from the resulting dose-response curve.

Signaling Pathways

The binding of ligands to integrins triggers intracellular signaling cascades that regulate various cellular processes. The high affinity of this compound for α5β1 suggests a significant impact on its downstream signaling. Below are diagrams of the key signaling pathways for α5β1 and the related αvβ3 and αvβ5 integrins.

Integrin α5β1 Signaling

Upon binding to its ligand (e.g., fibronectin), α5β1 integrin clustering leads to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK can then initiate multiple downstream pathways, including the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation and survival.

Integrin αvβ3 Signaling

Integrin αvβ3 signaling is also initiated by FAK activation upon ligand binding. A prominent downstream pathway is the PI3K/Akt pathway, which is a critical regulator of cell survival and apoptosis.[4]

Integrin αvβ5 Signaling

Similar to other RGD-binding integrins, αvβ5 signaling involves FAK. The activation of Src family kinases is also a key event, leading to the regulation of cell adhesion and migration.[5]

Conclusion

The cyclic peptide this compound is a highly potent and selective ligand for the α5β1 integrin. Its selectivity makes it a valuable tool for studying the specific roles of α5β1 in various biological and pathological processes. The provided experimental protocols and signaling pathway diagrams offer a foundational understanding for researchers aiming to investigate and utilize this compound in their work. Further studies are warranted to fully elucidate its binding affinities across a broader range of integrin subtypes to complete its selectivity profile.

References

- 1. N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. meridian.allenpress.com [meridian.allenpress.com]

- 5. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of the isoDGR Motif: A Key Player in Integrin-Mediated Cellular Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-translational modification of proteins through asparagine deamidation is increasingly recognized as a critical event in the regulation of cellular function and the progression of age-related diseases. A key consequence of this process is the formation of the isoaspartate-glycine-arginine (isoDGR) motif, which acts as a molecular switch, converting latent protein domains into active ligands for a specific subset of integrin receptors. This "gain-of-function" modification triggers a cascade of cellular events, including inflammation, fibrosis, and angiogenesis, by mimicking the canonical arginine-glycine-aspartic acid (RGD) integrin binding sequence. This technical guide provides a comprehensive overview of the role of the isoDGR motif in integrin binding, detailing the underlying molecular mechanisms, summarizing quantitative binding data, and providing detailed protocols for key experimental assays. The included visualizations of signaling pathways and experimental workflows offer a clear and concise framework for understanding this pivotal protein modification.

Introduction: The isoDGR Motif - A Post-Translational "Gain-of-Function"

The isoDGR motif is a tripeptide sequence that arises from the spontaneous, non-enzymatic deamidation of asparagine (Asn) residues within the Asn-Gly-Arg (NGR) sequence present in various extracellular matrix (ECM) proteins.[1] This chemical modification results in the formation of a five-membered succinimide (B58015) ring intermediate, which is subsequently hydrolyzed to form either aspartic acid (DGR) or, more commonly, isoaspartic acid (isoDGR).[1] The key difference lies in the peptide backbone, where the isoaspartyl residue introduces a methylene (B1212753) group, altering the spacing and geometry of the critical carboxyl and guanidinium (B1211019) groups that are essential for integrin recognition.[2]

Unlike the native NGR motif, which generally does not interact with integrins, the isoDGR sequence is a potent ligand for several members of the RGD-binding integrin family.[1][3] This conversion represents a significant "gain-of-function" that can initiate cellular signaling in response to protein aging or tissue damage. The accumulation of isoDGR-modified proteins has been implicated in a range of pathological conditions, including atherosclerosis, fibrosis, and age-related inflammation, making it a compelling target for therapeutic intervention.[4][5]

dot

Figure 1. Formation of the isoDGR Motif

Molecular Mechanism of isoDGR-Integrin Binding

The isoDGR motif primarily interacts with a subset of RGD-dependent integrins, most notably αvβ3, α5β1, and αvβ6.[1][6] Structural studies have revealed that the isoDGR peptide docks into the RGD-binding pocket on the integrin headpiece in an inverted orientation compared to RGD.[1][2] This unique binding mode allows the isoaspartyl and arginine residues to establish critical salt bridges and hydrogen bonds with conserved residues in the α and β integrin subunits, respectively.[2]

The binding of isoDGR to integrins triggers "outside-in" signaling cascades that can profoundly impact cellular behavior. A key pathway activated by isoDGR-integrin engagement is the extracellular signal-regulated kinase (ERK) and activator protein-1 (AP-1) signaling cascade.[5][7] This leads to the transcription of pro-inflammatory cytokines and chemokines, such as MCP-1 and TNFα, which in turn promote the recruitment of leukocytes to the site of isoDGR exposure. Furthermore, in endothelial cells, isoDGR-modified fibronectin can upregulate the expression of integrin β1, creating a positive feedback loop that enhances cell adhesion and matrix deposition.[4][8]

dot

Figure 2. isoDGR-Integrin Signaling Pathway

Quantitative Data on isoDGR-Integrin Binding

The binding affinity of isoDGR-containing ligands to various integrins has been quantified using techniques such as solid-phase binding assays and surface plasmon resonance. The following tables summarize key quantitative data from the literature.

Table 1: Binding Affinity (IC50) of Cyclic isoDGR Peptides to Integrins

| Peptide | Integrin Subtype | IC50 (nM) | Reference |

| c(-phg-isoDGR-G-) | α5β1 | 130 | [9] |

| c(-phg-isoDGR-G-) | αvβ3 | >10000 | [9] |

| c(-phg-isoDGR-k-) | α5β1 | 1066 | [3] |

| c(-phg-isoDGR-k-) | αvβ3 | >10000 | [3] |

| c(-phg-isoDGR-y-) | α5β1 | 24 | [9] |

| c(-phg-isoDGR-y-) | αvβ3 | 1200 | [9] |

| cyclo[DKP-isoDGR] | αvβ3 | 15 | [3] |

| isoDGR-2C (CisoDGRCGVRY) | αvβ3 | 570 (Kd) | [5] |

Table 2: Binding Affinity (IC50) of isoDGR Conjugates to αvβ3 Integrin

| Conjugate | Linker Type | IC50 (nM) | Reference |

| isoDGR-cryptophycin | Cleavable | 1.8 | [3] |

| isoDGR-cryptophycin | Uncleavable | 4.6 | [3] |

Experimental Protocols

Solid-Phase Binding Assay

This protocol describes a competitive solid-phase binding assay to determine the affinity of isoDGR-containing peptides for purified integrin receptors.

dot

Figure 3. Solid-Phase Binding Assay Workflow

Materials:

-

Purified integrin (e.g., human αvβ3)

-

Biotinylated natural ligand (e.g., vitronectin for αvβ3)

-

isoDGR peptides or compounds to be tested

-

96-well high-binding microtiter plates

-

Bovine Serum Albumin (BSA)

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

Chromogenic substrate (e.g., TMB)

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader

-

Binding Buffer: 25 mM Tris-HCl, pH 7.4, containing 150 mM NaCl, 1 mM MgCl2, 1 mM MnCl2, and 1% (w/v) BSA.

-

Wash Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20.

Procedure:

-

Plate Coating:

-

Dilute the purified integrin to a concentration of 0.5-1 µg/mL in PBS.

-

Add 100 µL of the diluted integrin solution to each well of a 96-well microtiter plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Aspirate the coating solution from the wells.

-

Wash the wells three times with 200 µL of Wash Buffer.

-

Add 200 µL of 3% BSA in PBS to each well to block non-specific binding sites.

-

Incubate for 2 hours at room temperature.

-

-

Competitive Binding:

-

Aspirate the blocking solution and wash the wells three times with Wash Buffer.

-

Prepare serial dilutions of the isoDGR test peptide in Binding Buffer.

-

Prepare a solution of the biotinylated natural ligand (e.g., 1 µg/mL biotinylated vitronectin) in Binding Buffer.

-

Add 50 µL of the isoDGR peptide dilutions and 50 µL of the biotinylated ligand solution to the respective wells. For the control wells (maximum binding), add 50 µL of Binding Buffer instead of the peptide solution.

-

Incubate for 2 hours at room temperature with gentle agitation.

-

-

Detection:

-

Aspirate the solutions from the wells and wash five times with Wash Buffer.

-

Dilute the streptavidin-HRP conjugate in Binding Buffer according to the manufacturer's instructions.

-

Add 100 µL of the diluted streptavidin-HRP conjugate to each well.

-

Incubate for 1 hour at room temperature.

-

Aspirate the conjugate solution and wash the wells five times with Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

-

Stop the reaction by adding 100 µL of stop solution.

-

Measure the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Plot the absorbance against the logarithm of the competitor (isoDGR peptide) concentration.

-

Determine the IC50 value, which is the concentration of the isoDGR peptide that inhibits 50% of the biotinylated ligand binding, using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

Surface Plasmon Resonance (SPR)

Detailed protocol information for SPR analysis of isoDGR-integrin interactions is currently being compiled and will be included in a future revision of this document.

Cell Adhesion Assay

This protocol describes a method to assess the ability of isoDGR-containing substrates to mediate cell adhesion.

dot

Figure 4. Cell Adhesion Assay Workflow

Materials:

-

Cells expressing the integrin of interest (e.g., MSR3 melanoma cells for αvβ3)

-

isoDGR-containing protein (e.g., deamidated fibronectin) or synthetic peptide

-

96-well tissue culture plates

-

BSA

-

Crystal Violet stain (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Complete cell culture medium

-

Serum-free medium

-

PBS

Procedure:

-

Plate Coating:

-

Dilute the isoDGR-containing protein or peptide to the desired concentration (e.g., 10 µg/mL) in PBS.

-

Add 100 µL of the solution to each well of a 96-well plate.

-

Incubate for 2 hours at 37°C or overnight at 4°C.

-

-

Blocking:

-

Aspirate the coating solution.

-

Add 200 µL of 1% BSA in PBS to each well.

-

Incubate for 1 hour at 37°C.

-

-

Cell Seeding:

-

Wash the wells twice with PBS.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1-5 x 105 cells/mL.

-

Add 100 µL of the cell suspension to each well.

-

-

Adhesion:

-

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.

-

-

Washing and Staining:

-

Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fix the adherent cells with 100 µL of 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

-

Wash the wells extensively with water until the background is clear.

-

-

Quantification:

-

Air-dry the plate completely.

-

Add 100 µL of solubilization buffer to each well to extract the dye.

-

Incubate for 15 minutes with gentle shaking.

-

Measure the absorbance at 570 nm using a plate reader.

-

Conclusion and Future Directions

The discovery of the isoDGR motif as a novel integrin ligand has opened up new avenues for understanding the molecular basis of age-related diseases and for developing targeted therapeutics. The "gain-of-function" nature of this post-translational modification highlights a mechanism by which the natural process of protein aging can actively contribute to pathology. The ability to quantify the binding of isoDGR to specific integrins and to assess its impact on cellular function through the assays described herein is crucial for advancing this field.

Future research will likely focus on elucidating the full spectrum of integrins that recognize the isoDGR motif, mapping the isoDGR-modified proteome in various disease states, and developing more potent and selective inhibitors of the isoDGR-integrin interaction. The development of antibodies and small molecules that specifically target the isoDGR motif holds great promise for the treatment of a wide range of inflammatory and fibrotic diseases.[5] This technical guide provides a solid foundation for researchers and drug development professionals to explore the exciting and rapidly evolving field of isoDGR biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Biselectivity of isoDGR peptides for fibronectin binding integrin subtypes α5β1 and αvβ6: conformational control through flanking amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 4. researchgate.net [researchgate.net]

- 5. elifesciences.org [elifesciences.org]

- 6. Molecular dynamics reveal that isoDGR-containing cyclopeptides are true αvβ3 antagonists unable to promote integrin allostery and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Frontiers | Nanogold Functionalized With Lipoamide-isoDGR: A Simple, Robust and Versatile Nanosystem for αvβ3-Integrin Targeting [frontiersin.org]

An In-depth Technical Guide to c(phg-isoDGR-(NMe)k) TFA for Tumor Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective targeting of tumors is a paramount objective in the development of advanced cancer diagnostics and therapeutics. Integrins, a family of transmembrane receptors that mediate cell-cell and cell-extracellular matrix interactions, have emerged as key targets due to their overexpression in the tumor neovasculature and on various tumor cells. Specifically, the α5β1 integrin is a promising target for the development of targeted imaging agents. This technical guide provides a comprehensive overview of c(phg-isoDGR-(NMe)k) TFA, a potent and selective α5β1-integrin ligand, and its application in tumor imaging.

The isoDGR (iso-aspartate-glycine-arginine) motif is a recognition sequence for several integrins and has been exploited for tumor targeting.[1] The cyclic peptide c(phg-isoDGR-(NMe)k) is a derivative of the isoDGR motif, where 'phg' is phenylglycine and '(NMe)k' is N-methylated lysine (B10760008). The trifluoroacetate (B77799) (TFA) salt is a common counterion for purified peptides. This compound has been developed as a highly selective ligand for the α5β1 integrin, with its utility in positron emission tomography (PET) imaging of tumors demonstrated after trimerization and radiolabeling.[2][3]

Mechanism of Action

The tumor-targeting capability of this compound is predicated on its high affinity and selectivity for the α5β1 integrin. This integrin subtype is significantly upregulated on endothelial cells of newly forming blood vessels (angiogenesis), a hallmark of solid tumor growth, as well as on certain tumor cells themselves.

Upon systemic administration, the radiolabeled trimer of c(phg-isoDGR-(NMe)k) circulates in the bloodstream and preferentially accumulates at the tumor site through binding to the α5β1 integrins. This targeted accumulation allows for the non-invasive visualization of the tumor and its associated vasculature using PET imaging. The N-methylation of the lysine residue in the peptide sequence is a critical modification that enhances its selectivity for the α5β1 integrin over other RGD-binding integrins.[3]

Figure 1. Signaling pathway of c(phg-isoDGR-(NMe)k) targeting.

Data Presentation

The following table summarizes the key quantitative data for this compound and its derivatives.

| Parameter | Value | Reference |

| IC50 (α5β1 integrin) | 2.9 nM | [2][4] |

| Formulation | Lyophilized solid | [4] |

| Molecular Formula | C29H42F3N9O9 | [5] |

| Molecular Weight | 717.69 g/mol | [5] |

| Radiolabel | Gallium-68 (68Ga) | [3] |

| Chelator | TRAP (triazacyclononane-phosphinate) | [3] |

| In Vivo Model | M21 human melanoma xenograft in mice | [2][3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, radiolabeling, and evaluation of this compound for tumor imaging.

Solid-Phase Peptide Synthesis (SPPS) of c(phg-isoDGR-(NMe)k)

This protocol describes a representative method for the synthesis of the cyclic peptide based on standard Fmoc/tBu solid-phase chemistry.

Materials:

-

Fmoc-Lys(Mtt)-OH

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Gly-OH

-

Fmoc-D-Asp(OtBu)-OH

-

Fmoc-Phg-OH

-

Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Swelling: Swell Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin with DMF (5x) and DCM (3x).

-

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For each coupling, use 4 equivalents of the Fmoc-amino acid, 4 equivalents of DIC, and 4 equivalents of OxymaPure in DMF. Allow the reaction to proceed for 2 hours. Monitor coupling completion with a Kaiser test.

-

N-Methylation of Lysine: After coupling Fmoc-Lys(Mtt)-OH and subsequent Fmoc deprotection, perform on-resin N-methylation. Treat the resin with a solution of iodomethane and DIPEA in DMF. Repeat this step to ensure complete methylation.

-

Side-Chain Deprotection and Cyclization:

-

Selectively deprotect the Mtt group from the lysine side chain using 1% TFA in DCM.

-

Cleave the peptide from the resin while keeping the side-chain protecting groups intact using a mild cleavage cocktail (e.g., 1% TFA in DCM).

-

Cyclize the linear peptide in solution using HATU and DIPEA in DMF at a high dilution to favor intramolecular cyclization.

-

-

Final Deprotection and Purification:

-

Treat the cyclized peptide with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove all remaining side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a TFA salt.

-

Figure 2. SPPS Workflow for c(phg-isoDGR-(NMe)k).

Trimerization with TRAP Chelator and 68Ga Radiolabeling

This protocol outlines the conjugation of three c(phg-isoDGR-(NMe)k) peptides to a TRAP chelator and subsequent radiolabeling with 68Ga.

Materials:

-

c(phg-isoDGR-(NMe)k) with a linker suitable for click chemistry (e.g., containing an azide (B81097) or alkyne group)

-

TRAP(alkyne)3 or TRAP(azide)3 chelator

-

Copper(II) sulfate (B86663)

-

Sodium ascorbate (B8700270)

-

68GaCl3 eluted from a 68Ge/68Ga generator

-

HEPES buffer (0.1 M, pH 4.5)

-

Sterile water for injection

-

C18 Sep-Pak cartridge

Procedure:

-

Trimerization (Click Chemistry):

-

Dissolve the azide- or alkyne-modified c(phg-isoDGR-(NMe)k) peptide and the corresponding TRAP(alkyne)3 or TRAP(azide)3 in a mixture of water and t-butanol.

-

Add copper(II) sulfate and sodium ascorbate to catalyze the cycloaddition reaction.

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Purify the trimeric conjugate by RP-HPLC and lyophilize.

-

-

68Ga Radiolabeling:

-

Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.

-

Add the 68GaCl3 solution to a vial containing the TRAP-(c(phg-isoDGR-(NMe)k))3 conjugate dissolved in HEPES buffer (pH 4.5).

-

Incubate the reaction mixture at 95°C for 10 minutes.

-

After cooling to room temperature, purify the radiolabeled product using a C18 Sep-Pak cartridge. Elute the purified [68Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 with ethanol (B145695) and dilute with sterile saline for injection.

-

Determine the radiochemical purity by radio-HPLC.

-

Figure 3. Trimerization and Radiolabeling Workflow.

In Vitro α5β1 Integrin Binding Assay

A competitive binding assay is used to determine the IC50 value of the compound.

Materials:

-

Purified recombinant human α5β1 integrin

-

Biotinylated fibronectin (or another known α5β1 ligand)

-

This compound at various concentrations

-

96-well microtiter plates

-

Streptavidin-horseradish peroxidase (HRP) conjugate

-

TMB substrate

-

Plate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with purified α5β1 integrin overnight at 4°C.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Competitive Binding:

-

Add a fixed concentration of biotinylated fibronectin to each well.

-

Add varying concentrations of the test compound, this compound, to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate again.

-

Add TMB substrate and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a plate reader.

-

Plot the absorbance against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

-

In Vivo PET Imaging in a M21 Mouse Xenograft Model

This protocol describes the use of the radiolabeled tracer for tumor imaging in a mouse model.

Materials:

-

Female athymic nude mice (4-6 weeks old)

-

M21 human melanoma cells

-

Matrigel

-

[68Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 in sterile saline

-

Small animal PET/CT scanner

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Tumor Xenograft Model:

-

Subcutaneously inject a suspension of M21 cells mixed with Matrigel into the right flank of the mice.

-

Allow the tumors to grow to a size of approximately 100-200 mm³.

-

-

Radiotracer Injection:

-

Anesthetize the tumor-bearing mice.

-

Inject approximately 5-10 MBq of [68Ga]Ga-TRAP-(c(phg-isoDGR-(NMe)k))3 in 100-150 µL of saline via the tail vein.

-

-

PET/CT Imaging:

-

At 1-hour post-injection, acquire static PET images for 10-15 minutes, followed by a CT scan for anatomical co-registration.

-

Keep the animals under anesthesia and maintain their body temperature during the imaging session.

-

-

Image Analysis:

-

Reconstruct the PET and CT images.

-

Draw regions of interest (ROIs) over the tumor and other organs on the co-registered images to quantify the radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).

-

-

Biodistribution Studies (Optional):

-

At selected time points post-injection, euthanize the mice.

-

Dissect tumors and major organs, weigh them, and measure the radioactivity using a gamma counter to determine the ex vivo biodistribution of the tracer.

-

Figure 4. In Vivo PET Imaging Workflow.

Conclusion

This compound represents a significant advancement in the development of targeted imaging agents for cancer. Its high affinity and selectivity for α5β1 integrin, coupled with the favorable properties of the TRAP chelator for 68Ga labeling, make the trimerized and radiolabeled form a promising PET tracer for the non-invasive visualization of tumors. The detailed protocols provided in this guide offer a framework for the synthesis, evaluation, and application of this and similar peptide-based imaging agents in preclinical research. Further investigation and clinical translation of this compound could lead to improved diagnosis, staging, and monitoring of cancer treatment.

References

- 1. 68Ga-Labeled TRAP-Based Glycoside Trimers for Imaging of the Functional Liver Reserve - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Dynamics of integrin α5β1, fibronectin, and their complex reveal sites of interaction and conformational change - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Data on c(Phg-isoDGR-(NMe)k) TFA: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical data available for c(Phg-isoDGR-(NMe)k) TFA, a selective and potent α5β1-integrin ligand. The content herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic and diagnostic potential of this compound.

Introduction

This compound is a cyclic peptide that has demonstrated high affinity and selectivity for the α5β1 integrin.[1][2][3][4][5][6][7][8] Integrins are a family of transmembrane receptors crucial for cell-cell and cell-extracellular matrix (ECM) interactions, playing a significant role in physiological and pathological processes, including angiogenesis and tumor metastasis.[9] The specific targeting of the α5β1 integrin subtype holds considerable promise for cancer diagnosis and therapy.[2][7] This document summarizes the key preclinical findings, including quantitative data, experimental methodologies, and the mechanism of action of this compound.

Quantitative Data Summary

The following tables present the physicochemical properties and in vitro efficacy of this compound based on available preclinical data.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C29H42F3N9O9 | [4] |

| Molecular Weight | 717.69 g/mol | [1][4] |

| Appearance | White to off-white solid | [4] |

| Purity | Not explicitly stated | |

| Solubility (in DMSO) | ≥ 250 mg/mL (≥ 348.34 mM) | [4] |

| Storage Conditions | -20°C, sealed from moisture | [1][4] |

Table 2: In Vitro Efficacy

| Parameter | Value | Target | Reference |

| IC50 | 2.9 nM | α5β1 integrin | [1][3][4][5][6] |

Mechanism of Action: Targeting α5β1 Integrin

This compound functions as a ligand for the α5β1 integrin, a heterodimeric cell surface receptor. The binding of ligands like this compound to α5β1 can modulate intracellular signaling pathways, influencing cell behavior such as adhesion, migration, proliferation, and survival.

α5β1 Integrin Signaling Pathways

Integrin signaling is bidirectional, encompassing "outside-in" and "inside-out" pathways.

-

Outside-in Signaling: Upon ligand binding to the extracellular domain of the integrin, a conformational change is induced, leading to the recruitment and activation of intracellular signaling molecules. Key mediators in this pathway include Focal Adhesion Kinase (FAK) and Src family kinases. Activation of these kinases can trigger downstream cascades such as the MAPK and PI3K pathways, ultimately regulating gene expression and cellular responses.

-

Inside-out Signaling: Intracellular signals can also modulate the affinity of the integrin for its extracellular ligands. Proteins like talin and kindlin bind to the cytoplasmic tail of the β-integrin subunit, inducing a conformational change in the extracellular domain that increases its ligand-binding affinity.

Preclinical In Vivo Studies

c(Phg-isoDGR-(NMe)k) has been evaluated in vivo as a tracer for positron-emission tomography (PET) imaging.[1][2][4][7]

M21 Mouse Xenograft Model

The compound, trimerized with the chelator TRAP and labeled with a positron-emitting radionuclide, was used to monitor α5β1 integrin expression in a M21 mouse xenograft model.[1][2][4][7] M21 human melanoma cells are known to express α5β1 integrin. This study demonstrated the potential of c(Phg-isoDGR-(NMe)k) as a targeted imaging agent for tumors overexpressing this specific integrin.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Competitive Binding Assay (Representative Protocol)

Note: A specific, detailed protocol for determining the IC50 of this compound is not publicly available. The following is a representative protocol based on similar assays for integrin ligands.

-

Plate Coating: 96-well microtiter plates are coated overnight at 4°C with a solution of human fibronectin (the natural ligand for α5β1) in a suitable buffer (e.g., PBS).

-

Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.1% Tween-20) and then blocked with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

-

Cell Preparation: M21 cells, which express α5β1 integrin, are harvested, washed, and resuspended in an assay buffer (e.g., Tris-buffered saline with 1 mM MnCl2 to activate integrins).

-

Competition Reaction: A fixed concentration of a labeled ligand (e.g., biotinylated vitronectin or a labeled anti-α5β1 antibody) is mixed with varying concentrations of the competitor, this compound.

-

Incubation: The cell suspension is added to the coated and blocked plates, followed by the addition of the ligand/competitor mixtures. The plates are then incubated for a defined period (e.g., 1-3 hours) at 37°C to allow for cell adhesion and competitive binding.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Detection: The remaining adherent cells, bound to the plate via the labeled ligand, are quantified. If a biotinylated ligand is used, a streptavidin-peroxidase conjugate is added, followed by a colorimetric substrate. The absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are plotted against the logarithm of the competitor concentration. The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the labeled ligand, is determined by non-linear regression analysis.

In Vivo PET Imaging Protocol (M21 Xenograft Model)

-

Animal Model: Female athymic nude mice (or a similar immunocompromised strain) are used.

-

Cell Culture and Tumor Implantation: M21 human melanoma cells are cultured under standard conditions. A suspension of M21 cells (e.g., 5 x 10^6 cells in 100 µL of sterile PBS) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow until they reach a suitable size for imaging (e.g., 100-200 mm³), typically 2-3 weeks post-implantation.

-

PET Tracer Preparation: c(Phg-isoDGR-(NMe)k) is trimerized using the TRAP (triazacyclononane-phosphinic acid) chelator. This conjugate is then radiolabeled with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), following established radiolabeling procedures.[2][3] The final radiolabeled tracer is purified and formulated in a sterile solution for injection.

-

Tracer Administration: The mice are anesthetized (e.g., with isoflurane). A defined amount of the ⁶⁸Ga-labeled c(Phg-isoDGR-(NMe)k)-TRAP tracer is administered via tail vein injection.

-

PET/CT Imaging: At a specified time point post-injection (e.g., 60 minutes), the mice are placed in a small-animal PET/CT scanner. A CT scan is first performed for anatomical reference and attenuation correction, followed by a PET scan to detect the distribution of the radiotracer.

-

Image Analysis: The PET and CT images are co-registered. Regions of interest (ROIs) are drawn around the tumor and other major organs to quantify the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

Conclusion

The preclinical data for this compound highlight its potential as a highly selective and potent ligand for the α5β1 integrin. Its low nanomolar IC50 value indicates strong binding affinity, and its successful use in a preclinical tumor imaging model underscores its utility as a targeting agent. The well-defined mechanism of action, targeting a key receptor in cancer progression, makes it an attractive candidate for the development of novel diagnostic and therapeutic agents. Further studies are warranted to fully elucidate its downstream signaling effects and to evaluate its therapeutic efficacy in various cancer models.

References

- 1. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N-Methylation of isoDGR Peptides: Discovery of a Selective α5β1-Integrin Ligand as a Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PET Radiopharmaceuticals for Imaging Integrin Expression: Tracers in Clinical Studies and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Application of c(phg-isoDGR-(NMe)k) TFA for Fibrosis Imaging

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. The development of non-invasive imaging agents to detect, stage, and monitor fibrosis is a critical unmet need in clinical medicine and drug development. This technical guide explores the potential application of c(phg-isoDGR-(NMe)k) TFA, a potent and selective ligand for α5β1 integrin, as a novel imaging agent for fibrosis. While direct studies on this compound for fibrosis imaging are not yet published, this document synthesizes the strong scientific rationale for its use, based on the established role of α5β1 integrin in the pathophysiology of fibrosis, and provides hypothetical experimental protocols extrapolated from its use in other imaging applications.

Introduction: The Rationale for Targeting α5β1 Integrin in Fibrosis

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions. The α5β1 integrin, a key receptor for fibronectin, plays a pivotal role in the activation of fibroblasts and their differentiation into myofibroblasts—central events in the progression of fibrosis.[1][2] Upregulation of α5β1 integrin has been documented in various fibrotic conditions, including:

-

Liver Fibrosis: Hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver, upregulate α5β1 integrin during their activation.[3][4]

-

Cardiac Fibrosis: Increased expression of α5β1 integrin on cardiac fibroblasts is associated with adverse cardiac remodeling and the development of heart failure.[1][5][6]

-

Pulmonary Fibrosis: This integrin is implicated in the pathogenic signaling pathways that drive the progression of lung scarring.[7][8]

Given its specific and elevated expression in fibrotic tissues, α5β1 integrin represents a promising target for the development of targeted imaging agents.

This compound: A High-Affinity Ligand for α5β1 Integrin

This compound is a cyclic peptide that has been identified as a highly potent and selective ligand for α5β1 integrin. Its trifluoroacetate (B77799) (TFA) salt form is commonly used in research.

Quantitative Data

The available quantitative data for this compound and a structurally similar α5β1 integrin-targeted PET tracer, 68Ga-aquibeprin, are summarized below. These data, although primarily from oncology models, provide a benchmark for the potential performance of this compound in fibrosis imaging.

| Parameter | Value | Target | Reference |

| IC50 of c(phg-isoDGR-(NMe)k) | 2.9 nM | α5β1 Integrin | [9][10] |

| IC50 of 68Ga-aquibeprin | 0.088 nM | α5β1 Integrin | [11] |

| Selectivity of 68Ga-aquibeprin (α5β1 vs. αvβ3) | ~7000-fold | [11] | |

| Tumor Uptake of 68Ga-aquibeprin (90 min p.i.) | 2.42 ± 0.21 %ID/g | M21 Melanoma Xenograft | |

| Tumor-to-Blood Ratio of 68Ga-aquibeprin (90 min p.i.) | 10.6 ± 2.5 | M21 Melanoma Xenograft | |

| Tumor-to-Muscle Ratio of 68Ga-aquibeprin (90 min p.i.) | 20.9 ± 2.4 | M21 Melanoma Xenograft |

Proposed Experimental Protocols for Fibrosis Imaging

The following protocols are hypothetical and based on the established methodologies for similar peptide-based PET tracers.

Radiolabeling with Gallium-68

For PET imaging, c(phg-isoDGR-(NMe)k) would first need to be conjugated with a suitable chelator, such as DOTA or TRAP, and then radiolabeled with Gallium-68 (68Ga).

Materials:

-

DOTA-conjugated c(phg-isoDGR-(NMe)k)

-

68Ge/68Ga generator

-

0.6 M HCl

-

Sodium acetate (B1210297) buffer (2.5 M)

-

Sterile water for injection

-

Heating block

-

Radio-TLC or HPLC system for quality control

Procedure:

-

Elute 68GaCl3 from the 68Ge/68Ga generator using 0.6 M HCl.

-

Adjust the pH of the 68Ga eluate to 3.5-4.0 using sodium acetate buffer.

-

Add the DOTA-conjugated c(phg-isoDGR-(NMe)k) peptide to the buffered 68Ga solution.

-

Incubate the reaction mixture at 95°C for 15-20 minutes.

-

Perform quality control using radio-TLC or HPLC to determine the radiochemical yield and purity.

Animal Models of Fibrosis

Standard preclinical models of organ fibrosis are suitable for evaluating the imaging agent. Examples include:

-

Liver Fibrosis: Carbon tetrachloride (CCl4) or bile duct ligation (BDL) induced models in rodents.

-

Cardiac Fibrosis: Myocardial infarction induced by coronary artery ligation or pressure overload models (e.g., transverse aortic constriction).

-

Pulmonary Fibrosis: Bleomycin-induced lung injury in mice.

In Vivo PET Imaging Protocol

Animal Preparation:

-

Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).

-

Maintain the animal's body temperature using a heating pad.

-

Place a tail-vein catheter for injection of the radiotracer.

Imaging Procedure:

-

Administer approximately 5-20 MBq of 68Ga-DOTA-c(phg-isoDGR-(NMe)k) via the tail vein.

-

Acquire dynamic or static PET images at desired time points (e.g., 30, 60, 90 minutes post-injection).

-

A CT scan can be acquired for anatomical co-registration and attenuation correction.

Ex Vivo Biodistribution

Procedure:

-

Following the final imaging session, euthanize the animal.

-

Collect major organs and tissues (e.g., fibrotic organ, blood, muscle, heart, lungs, liver, kidneys).

-

Weigh the collected tissues and measure the radioactivity using a gamma counter.

-

Calculate the tissue uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of α5β1 Integrin in Fibroblast Activation

Caption: Simplified signaling cascade of α5β1 integrin in fibrosis.

Experimental Workflow for Fibrosis Imaging

Caption: Proposed experimental workflow for preclinical evaluation.

Future Directions and Conclusion

The selective upregulation of α5β1 integrin in fibrotic tissues, coupled with the high affinity and selectivity of this compound, presents a compelling case for its development as a targeted imaging agent for fibrosis. The successful use of a similar α5β1-targeted PET tracer in oncology further supports this potential. Future studies should focus on the synthesis and radiolabeling of a chelator-conjugated form of c(phg-isoDGR-(NMe)k) and its evaluation in preclinical models of liver, cardiac, and pulmonary fibrosis. Such studies would be instrumental in validating its utility for the non-invasive assessment of fibrosis, potentially accelerating the development of novel anti-fibrotic therapies.

References

- 1. Integrins and Integrin-related Proteins in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiac Fibrosis: Key Role of Integrins in Cardiac Homeostasis and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mednexus.org [mednexus.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mdpi.com [mdpi.com]

- 6. Cardiac Fibrosis: Key Role of Integrins in Cardiac Homeostasis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integrins and pulmonary fibrosis: Pathogenic roles and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Integrin alpha-5 silencing leads to myofibroblastic differentiation in IPF-derived human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Complementary, Selective PET Imaging of Integrin Subtypes α5β1 and αvβ3 Using 68Ga-Aquibeprin and 68Ga-Avebetrin - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Monitoring Anti-Angiogenic Therapy with α5β1 Integrin Ligands

Audience: Researchers, scientists, and drug development professionals.

Introduction